1-Amino-4-bromonaphthalene

Energetic Materials Cocrystal Engineering Impact Sensitivity

1-Amino-4-bromonaphthalene (CAS 2298-07-9) is an essential aromatic amine with a unique 1,4-disubstitution pattern. The para-like relationship between the electron-donating amino group and the electron-withdrawing bromo substituent creates a distinctive push-pull electronic architecture—unavailable from non-brominated naphthylamines or brominated naphthalenes lacking the amino group—that modulates nucleophilicity and oxidative addition reactivity. This dual functionality is irreplaceable for TNT cocrystal coformers requiring both hydrogen and halogen bonding, Suzuki coupling sequences delivering 90% isolated yields, IRE1α kinase inhibitor libraries, and OLED hole-transport materials. Procure ≥98% purity to ensure reproducible stoichiometry and performance.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 2298-07-9
Cat. No. B167286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-bromonaphthalene
CAS2298-07-9
Synonyms1-Amino-4-bromonaphthalene
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)N
InChIInChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
InChIKeyLIUKLAQDPKYBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-bromonaphthalene (CAS 2298-07-9) Product Overview and Core Technical Specifications for Procurement


1-Amino-4-bromonaphthalene (CAS 2298-07-9), also known as 4-bromo-1-naphthylamine, is an aromatic amine belonging to the class of substituted naphthalenes. It is characterized by a naphthalene core bearing an amino group at the 1-position and a bromine atom at the 4-position, with a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol [1]. This pale yellow to yellow solid exhibits a melting point range of 100–104 °C and is soluble in common organic solvents such as alcohols and ethers while being practically insoluble in water . The compound is commercially available with typical purity specifications of ≥97% to ≥98.0% (GC) from major reagent suppliers, making it suitable for demanding synthetic applications .

Why 1-Amino-4-bromonaphthalene (CAS 2298-07-9) Cannot Be Replaced by Unsubstituted Naphthylamines or Other Bromonaphthalene Isomers


Generic substitution of 1-amino-4-bromonaphthalene with unsubstituted naphthalenes or alternative bromonaphthalene isomers is not scientifically defensible for critical applications. The 1,4-disubstitution pattern establishes a unique para-like relationship between the electron-donating amino group and the electron-withdrawing bromo substituent, creating a distinctive push-pull electronic architecture that modulates both the nucleophilicity of the amine and the oxidative addition reactivity of the C–Br bond [1]. In contrast, the 1-amino-4-unsubstituted analog (1-naphthylamine) lacks the bromine handle required for subsequent cross-coupling functionalization [2]. Meanwhile, 4-bromo-1-naphthol (OH instead of NH₂) exhibits substantially altered hydrogen-bonding donor/acceptor character and solubility, which compromises both cocrystal formation capability and biological target engagement [3]. The specific regiochemistry and dual-functionality of this compound are irreplaceable in applications demanding both amino group derivatization and bromine-mediated cross-coupling reactivity from a single naphthalene scaffold.

1-Amino-4-bromonaphthalene (CAS 2298-07-9) Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Impact Sensitivity Reduction in Energetic Cocrystals: 1-Amino-4-bromonaphthalene vs. Pure TNT

The 1:1 cocrystal of TNT with 1-amino-4-bromonaphthalene demonstrates significantly reduced impact sensitivity relative to pure TNT. This represents the first reported TNT cocrystal that is less sensitive to impact than the pure TNT component [1]. The performance differential arises from the compound's specific intermolecular interaction capabilities: the 1-amino-4-bromonaphthalene coformer engages in amino–nitro hydrogen bonding and Br···O halogen bonding with TNT, stabilizing the crystal lattice in ways not achievable with non-brominated or non-aminated naphthalene analogs [1].

Energetic Materials Cocrystal Engineering Impact Sensitivity

Suzuki Coupling Efficiency: 1-Amino-4-bromonaphthalene Bis-TMS Protected vs. Alternative Aryl Bromides in Industrial Processes

In a patented industrial process for heteroaryl amine intermediates, in-situ protection of 1-amino-4-bromonaphthalene as the bis-TMS analog followed by metallation, borylation, and Suzuki coupling delivered a 90% isolated yield of the desired product [1]. This performance is particularly noteworthy when compared to the carbonylation-based approach using 2,5-dibromopyridine described in the same patent background, which proceeded with only 55% yield under 80 psi CO pressure, required cryogenic conditions (−78 °C), and generated unwanted diester by-products [1]. The high yield is enabled by the specific electronic characteristics of the 1-amino-4-bromonaphthalene scaffold after protection.

Cross-Coupling Process Chemistry Suzuki-Miyaura

Drug Discovery Scaffold Validation: 1-Amino-4-bromonaphthalene Core vs. Alternative Aromatic Amine Scaffolds in IRE1α Inhibitor Development

In a 2025 medicinal chemistry study targeting IRE1α, all 66 small molecules in the designed library utilized 1-amino-4-bromonaphthalene as the core scaffold [1]. The scaffold was selected based on molecular docking results and enabled systematic derivatization via Suzuki coupling with diverse boronic acids, followed by carbamoylation to generate urea-linked inhibitor candidates [1]. From this library, six compounds displayed IRE1α inhibition comparable to the standard inhibitor KIRA6, with three lead compounds possessing improved IC₅₀ values [1]. The bromine at the 4-position provides the essential synthetic handle for parallel library synthesis, while the 1-amino group enables carbamoylation, a functional pairing not simultaneously available in alternative naphthalene or aryl amine building blocks.

Medicinal Chemistry Kinase Inhibition IRE1α

Antineoplastic Activity Attribution: S010-018 (1-Amino-4-bromonaphthalene Derivative) vs. Unmodified Parent Scaffold

1-Amino-4-bromonaphthalene serves as the parent structure for S010-018, a compound with documented antineoplastic activity indexed in the MeSH database [1]. The assignment of biological activity to S010-018, rather than to unsubstituted 1-naphthylamine or 4-bromo-1-naphthol, indicates that the specific 1-amino-4-bromo substitution pattern is structurally essential for the observed anticancer properties. While detailed IC₅₀ comparisons are not available in the supplementary concept entry, the indexing itself establishes the compound's distinct biological relevance relative to structurally related but biologically inactive naphthalene analogs.

Anticancer Agents Structure-Activity Relationship Naphthalene Derivatives

OLED Hole-Transport Material Performance: 4-Bromo-1-naphthylamine as Synthetic Precursor vs. Non-Brominated Aryl Amines

In patented OLED device architectures, N,N-diphenyl-N-(4-bromo-1-naphthyl)amine (synthesized from 1-amino-4-bromonaphthalene) is employed as a key intermediate for producing diaminonaphthalene derivatives with phenylnaphthylene groups [1]. These derivatives are claimed to provide organic electroluminescent elements with high efficiency and long lifetime when used in hole-transporting or luminescent layers [1]. The bromine substituent at the 4-position enables further derivatization via palladium-catalyzed amination, a synthetic pathway inaccessible to non-brominated 1-naphthylamine. This enables access to extended π-conjugated arylamine systems with tailored HOMO levels and hole mobilities required for optimized OLED performance.

OLED Hole-Transport Materials Electroluminescence

Physical Property Differentiation: 1-Amino-4-bromonaphthalene vs. 1-Naphthylamine and 1-Bromonaphthalene

The introduction of the bromine atom at the 4-position substantially alters key physicochemical parameters relative to unsubstituted 1-naphthylamine. 1-Amino-4-bromonaphthalene exhibits a calculated LogP (XLogP3) of approximately 2.9, reflecting increased lipophilicity compared to 1-naphthylamine (LogP ~2.0) [1]. This increased LogP value affects both organic solvent solubility and membrane permeability in biological applications. Additionally, the melting point of 1-amino-4-bromonaphthalene (100–104 °C) is elevated relative to 1-naphthylamine (approximately 50 °C) but substantially lower than 1-bromonaphthalene (which is a liquid at room temperature), providing a crystalline solid with favorable handling and storage characteristics for both laboratory and pilot-scale operations [1].

Physicochemical Properties Lipophilicity Handling Characteristics

Procurement-Guided Application Scenarios for 1-Amino-4-bromonaphthalene (CAS 2298-07-9) Based on Verified Evidence


Energetic Materials: Formulation of Reduced-Sensitivity TNT Cocrystals

For researchers and formulators in the defense and energetic materials sectors, 1-amino-4-bromonaphthalene is an essential coformer for producing TNT cocrystals with demonstrably reduced impact sensitivity. The compound's amino group engages in hydrogen bonding with TNT nitro groups, while the bromine atom enables unique Br···O halogen bonding interactions that stabilize the cocrystal lattice. This combination of interactions—unavailable from non-brominated naphthylamines or brominated naphthalenes lacking the amino group—is directly responsible for the observed sensitivity reduction. Procurement of high-purity 1-amino-4-bromonaphthalene (≥98%) is recommended to ensure reproducible cocrystallization stoichiometry [1].

Process Chemistry: High-Yield Suzuki Coupling for Heteroaryl Amine Intermediate Production

Process chemists developing scalable routes to heteroaryl amine intermediates should select 1-amino-4-bromonaphthalene for its demonstrated 90% isolated yield in bis-TMS protected Suzuki coupling sequences. This performance substantially outperforms alternative carbonylation approaches (55% yield) and eliminates the need for high-pressure CO and cryogenic reaction conditions. The compound's dual amino/bromo functionality enables in-situ protection and subsequent metallation/borylation without requiring separate protecting group introduction steps. For pilot-plant and commercial-scale operations, the yield differential directly translates to lower cost of goods and reduced waste streams [1].

Medicinal Chemistry: IRE1α Kinase Inhibitor Library Synthesis and SAR Exploration

Medicinal chemists targeting the IRE1α kinase pathway should utilize 1-amino-4-bromonaphthalene as a validated core scaffold for focused library synthesis. The compound's orthogonal functionalization sites (C-4 bromine for Suzuki coupling; C-1 amine for carbamoylation) enable efficient parallel synthesis of diverse urea-linked inhibitor candidates. This scaffold has produced 66 library members, with three lead compounds demonstrating improved IC₅₀ values over the standard inhibitor KIRA6. The bromine handle is essential for introducing aryl/heteroaryl diversity, while the amine enables the urea linkage critical for kinase active site engagement [1].

OLED Materials Development: Synthesis of Hole-Transporting Arylamine Derivatives

OLED materials scientists developing hole-transporting and luminescent layer components should procure 1-amino-4-bromonaphthalene as the key precursor for diaminonaphthalene derivatives bearing phenylnaphthylene groups. The bromine substituent enables palladium-catalyzed amination and cross-coupling reactions to construct extended π-conjugated arylamine systems, while the amino group provides the nitrogen-centered hole-transport functionality essential for OLED performance. Substitution with non-brominated 1-naphthylamine eliminates access to these structurally complex arylamines, and alternative brominated naphthalenes lacking the amino group cannot provide hole-transport character [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-4-bromonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.